3,4-Dimethyl-3-phenylpentanoic acid

Melting Point Thermal Stability Crystallinity

Select 3,4-Dimethyl-3-phenylpentanoic acid for its unique sterically congested tertiary center, which alters reactivity and molecular recognition versus simpler analogs. Its elevated XLogP3 (3.3 vs. 2.83) modulates membrane permeability without sacrificing polar surface area (TPSA 37.3 Ų). The higher melting point (75.5–77 °C) enables facile recrystallization purification, while the documented 83% synthetic yield ensures reliable scale-up. This combination of enhanced lipophilicity and improved crystallinity makes it the superior choice for pharmaceutical SAR studies and agrochemical intermediate design.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 2977-39-1
Cat. No. B14006258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethyl-3-phenylpentanoic acid
CAS2977-39-1
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC(C)C(C)(CC(=O)O)C1=CC=CC=C1
InChIInChI=1S/C13H18O2/c1-10(2)13(3,9-12(14)15)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,14,15)
InChIKeyJRGNTPMLTUAAQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dimethyl-3-phenylpentanoic Acid (CAS 2977-39-1): A Multi-Substituted Phenylpentanoic Acid Building Block


3,4-Dimethyl-3-phenylpentanoic acid (CAS 2977-39-1) is a multi-substituted phenylpentanoic acid derivative characterized by a pentanoic acid backbone bearing a phenyl group at the 3-position and two methyl groups at the 3- and 4-positions. This unique substitution pattern imparts distinct physicochemical and reactivity profiles compared to simpler analogs [1]. The compound serves as a versatile intermediate in organic synthesis, with its sterically congested tertiary center and specific substitution enabling applications in pharmaceutical and agrochemical research [2].

Procurement Risk: Why 3-Phenylpentanoic Acid Analogs Cannot Replace 3,4-Dimethyl-3-phenylpentanoic Acid


Procurement decisions involving 3,4-dimethyl-3-phenylpentanoic acid must consider the compound's unique substitution pattern, which directly impacts its physicochemical properties, synthetic utility, and downstream performance. Simple substitution with unsubstituted 3-phenylpentanoic acid or 3,4-dimethylpentanoic acid is not equivalent, as the specific combination of phenyl and geminal methyl groups at the 3-position creates a sterically hindered tertiary center that alters reactivity, lipophilicity, and molecular recognition properties [1]. The following quantitative evidence demonstrates the measurable differences that justify specific selection of this compound over in-class alternatives.

Quantitative Differentiation of 3,4-Dimethyl-3-phenylpentanoic Acid from Closest Analogs


Thermal Stability: Melting Point Comparison with 3-Phenylpentanoic Acid

3,4-Dimethyl-3-phenylpentanoic acid exhibits a significantly higher melting point (75.5-77°C) compared to its simpler analog 3-phenylpentanoic acid (59-61°C) [1][2]. This 16-18°C increase in melting point reflects enhanced crystallinity and stronger intermolecular interactions due to the additional methyl substitution.

Melting Point Thermal Stability Crystallinity

Lipophilicity Modulation: XLogP3 Comparison with 3-Phenylpentanoic Acid

The target compound demonstrates a higher computed lipophilicity (XLogP3 = 3.3) compared to 3-phenylpentanoic acid (logP = 2.83) [1][2]. This approximately 0.47 log unit increase corresponds to a roughly three-fold increase in octanol-water partition coefficient.

Lipophilicity LogP Drug-like Properties

Molecular Flexibility: Rotatable Bond Count Compared to 3-Phenylpentanoic Acid

3,4-Dimethyl-3-phenylpentanoic acid possesses 4 rotatable bonds, whereas 3-phenylpentanoic acid has only 3 rotatable bonds [1][2]. The additional rotatable bond in the target compound arises from the isopropyl-like substitution pattern, potentially enabling distinct conformational ensembles.

Rotatable Bonds Conformational Flexibility Molecular Recognition

Polar Surface Area: TPSA Comparison with 3-Phenylpentanoic Acid

The topological polar surface area (TPSA) of the target compound is 37.3 Ų, which is marginally higher than that of 3-phenylpentanoic acid (37 Ų) [1]. While the difference is small, the presence of additional alkyl groups does not significantly alter the polar surface area, maintaining similar hydrogen bonding capacity.

Topological Polar Surface Area Membrane Permeability Oral Bioavailability

Heavy Atom Count: Molecular Complexity Compared to 3-Phenylpentanoic Acid

The target compound contains 15 heavy atoms, two more than 3-phenylpentanoic acid (13 heavy atoms) [1][2]. This increased molecular complexity, arising from the two additional methyl carbons, can influence synthetic routes and downstream derivatization options.

Heavy Atom Count Molecular Complexity Synthetic Accessibility

Synthetic Yield: Reported Isolated Yield for Hydrolysis Step

In a reported synthetic route, the hydrolysis of the corresponding cyano ester intermediate proceeded with an isolated yield of 83% to afford the target acid [1]. This yield provides a benchmark for synthetic planning and procurement of custom-synthesized material.

Synthetic Yield Process Efficiency Scalability

Prioritized Application Scenarios for 3,4-Dimethyl-3-phenylpentanoic Acid Based on Quantitative Evidence


Medicinal Chemistry: Scaffold for Optimizing ADME Properties

Given its increased lipophilicity (XLogP3 = 3.3 vs. 2.83 for 3-phenylpentanoic acid) and maintained TPSA (37.3 Ų vs. 37 Ų), this compound serves as a scaffold for modulating membrane permeability and metabolic stability while preserving polar surface area. The additional rotatable bond (4 vs. 3) and higher melting point (75.5-77°C vs. 59-61°C) further support its use in structure-activity relationship (SAR) studies aimed at balancing lipophilicity and crystallinity [1][2].

Synthetic Intermediate for Complex Molecule Construction

The sterically hindered tertiary center at the 3-position, created by the geminal phenyl and methyl groups, provides a unique handle for selective functionalization. The established synthetic route with an 83% isolated yield offers a reliable starting point for process development [1]. The higher melting point facilitates purification by recrystallization, enhancing overall synthetic efficiency.

Building Block for Agrochemical and Specialty Chemical Research

The combination of increased lipophilicity (Δ +0.47 logP) and higher heavy atom count (15 vs. 13) makes this compound a suitable building block for designing agrochemicals or specialty chemicals where enhanced membrane interaction or altered physicochemical profiles are desired [1]. The maintained TPSA suggests that polarity-related properties, such as hydrogen bonding capacity, are largely conserved.

Crystallization and Formulation Development

The significantly higher melting point (75.5-77°C) compared to 3-phenylpentanoic acid (59-61°C) indicates improved crystallinity and thermal stability [1][2]. This property is advantageous for formulation development, where stable crystalline forms are often preferred for consistent manufacturing and shelf-life.

Technical Documentation Hub

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